Sodium DL-Lactate-d3 (60per cent w/w in H2O)
Description
Chemical Identity and Isotopic Labeling Significance
Sodium DL-Lactate-d3 (CAS 1219802-24-0) is the sodium salt of deuterated DL-lactic acid, with a molecular formula of C₃H₅NaO₃ and a molecular weight of 115.08 g/mol . The compound features three deuterium atoms at the 3,3,3 positions of the lactate backbone, distinguishing it from non-deuterated sodium lactate (CAS 72-17-3, molecular weight 112.06 g/mol). This isotopic substitution creates a stable tracer for studying lactate metabolism, enabling precise tracking of biochemical pathways such as glycolysis and gluconeogenesis.
Table 1: Comparative Molecular Properties of Sodium Lactate Variants
| Property | Sodium DL-Lactate-d3 | Sodium Lactate (Non-deuterated) |
|---|---|---|
| CAS Number | 1219802-24-0 | 72-17-3 |
| Molecular Formula | C₃H₅NaO₃ | C₃H₅NaO₃ |
| Molecular Weight | 115.08 g/mol | 112.06 g/mol |
| Isotopic Substitution | 3,3,3-trideuterio | None |
| Aqueous Concentration | 60% w/w | Variable (e.g., 20–60% w/w) |
The racemic "DL" designation indicates an equal mixture of D- and L-lactate enantiomers, making it distinct from enantiomerically pure forms like Sodium L-Lactate-3,3,3-d3 (CAS 285979-84-2). This racemic composition is critical for non-stereoselective metabolic studies, as both enantiomers participate in distinct biochemical pathways.
Historical Context in Deuterated Compound Research
Deuterium’s role in chemistry traces back to its discovery by Harold Urey in 1931, which earned him the Nobel Prize in 1934. Early applications focused on isotopic labeling for mechanistic studies, but the 1970s saw the first patents for deuterated drugs, aiming to improve pharmacokinetics and reduce toxicity. The 2017 FDA approval of deutetrabenazine , a deuterated analog of tetrabenazine, marked a turning point, validating deuterium’s potential in drug development.
Sodium DL-Lactate-d3 emerged alongside advancements in synthetic methodologies. Traditional deuteration via acid/base-catalyzed exchange was limited to enolizable protons, but modern techniques like transition metal catalysis enabled site-specific deuterium incorporation at non-enolizable positions. This innovation facilitated the production of high-purity deuterated compounds, such as the 60% w/w aqueous solution of Sodium DL-Lactate-d3, which meets rigorous analytical standards for isotopic purity (≥98 atom % D).
Physicochemical Profile in Aqueous Solutions
The 60% w/w aqueous formulation of Sodium DL-Lactate-d3 balances solubility and stability, making it suitable for biochemical assays. Key properties include:
- Concentration : 60% w/w in H₂O, optimized for laboratory handling and storage.
- pH : While non-deuterated sodium lactate solutions typically exhibit a pH of 6.5–7.5, isotopic substitution may slightly alter acid-base equilibria due to deuterium’s lower polarizability.
- Viscosity and Density : Deuterium’s higher mass increases intermolecular forces compared to protium, potentially elevating viscosity and density relative to non-deuterated analogs.
Structural and Spectroscopic Features
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) readily distinguish Sodium DL-Lactate-d3 from its non-deuterated counterpart. The mass shift (+3 Da) and altered spin-spin coupling patterns in NMR spectra provide unambiguous identification.
Properties
CAS No. |
1219802-24-0 |
|---|---|
Molecular Formula |
C₃H₂D₃NaO₃ |
Molecular Weight |
115.08 |
Synonyms |
2-Hydroxypropanoic Acid Sodium Salt-d3; Monosodium Salt Lactic Acid-d3; 2-Hydroxy-Propanoic Acid Monosodium Salt-d3; Sodium Lactate-d3; E 325; Lacolin-d3; Lactic Acid Sodium Salt-d3; Monosodium Lactate-d3; NSC 31718-d3; Per-glycerin-d3; Purasal Powde |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium DL-Lactate-d3 is synthesized by the fermentation of carbohydrates using lactic acid bacteria, followed by the neutralization of the resulting lactic acid with sodium hydroxide. The deuterium labeling is achieved by using deuterated water (D2O) during the fermentation process. The reaction conditions are carefully controlled to ensure the incorporation of deuterium into the lactic acid molecule.
Industrial Production Methods: In industrial settings, the production of Sodium DL-Lactate-d3 involves large-scale fermentation processes. The fermentation is carried out in bioreactors where the conditions such as pH, temperature, and nutrient supply are optimized for maximum yield. After fermentation, the lactic acid is purified and neutralized with sodium hydroxide to produce the sodium salt. The final product is then concentrated to achieve the desired 60% w/w solution.
Chemical Reactions Analysis
Types of Reactions: Sodium DL-Lactate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyruvate in the presence of oxidizing agents.
Reduction: It can be reduced to propylene glycol under reducing conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Pyruvate
Reduction: Propylene glycol
Substitution: Various substituted lactates depending on the reagent used
Scientific Research Applications
Chemical Properties and Composition
Sodium DL-lactate-d3 is a sodium salt of DL-lactic acid, characterized by its molecular formula and a molecular weight of approximately 112.06 g/mol. It is commonly used in aqueous solutions for various applications due to its solubility and stability.
Scientific Research Applications
2.1. Metabolic Studies
Sodium DL-lactate-d3 serves as a substrate in metabolic studies, particularly in examining lactate metabolism. Research indicates that it can influence energy production pathways, especially under ischemic conditions, where it acts as a preferential oxidizable substrate for cardiac and cerebral tissues .
2.2. Biochemical Pathways
The compound is utilized in studies involving D-lactate dehydrogenase, an enzyme crucial for converting D-lactate into pyruvate. This enzymatic activity is vital for understanding metabolic disorders such as D-lactic acidosis . The enzyme's specificity for D-lactate over L-lactate underscores the importance of sodium DL-lactate-d3 in biochemical research .
2.3. Cell Culture and Fertility Studies
In reproductive biology, sodium DL-lactate-d3 is incorporated into culture media to support the maintenance of spermatogonial stem cells and enhance in vitro fertilization techniques . Its role in providing an optimal environment for oocyte preservation has also been documented .
Medical Applications
3.1. Fluid Resuscitation
Sodium DL-lactate-d3 is increasingly recognized for its role in fluid resuscitation protocols, particularly in critically ill patients. Studies show that its infusion can improve hemodynamic parameters and microvascular reactivity while maintaining a negative fluid balance . This makes it a valuable alternative to traditional saline solutions, reducing the risk of hyperchloremic acidosis.
3.2. Treatment of Metabolic Acidosis
The compound is effective in treating metabolic acidosis by restoring electrolyte balance and improving buffering capacity in body fluids . Its use has been associated with enhanced cardiac output and better oxygenation levels during resuscitation efforts.
Food Technology Applications
Sodium DL-lactate-d3 is employed as a food additive due to its properties as a preservative, acidity regulator, and bulking agent . It is particularly useful in processed foods and beverages where it helps enhance flavor while extending shelf life.
Table 1: Summary of Applications
Table 2: Clinical Outcomes from Sodium DL-Lactate Infusion
Case Studies
Case Study 1: Fluid Resuscitation in Endotoxic Shock
In a controlled study involving animal models of endotoxic shock, hypertonic sodium lactate infusion was shown to significantly improve hemodynamic parameters compared to standard saline treatment, highlighting its potential as a superior resuscitation fluid .
Case Study 2: Lactate's Role in Heart Failure
A clinical trial demonstrated that patients receiving sodium lactate infusions exhibited improved cardiac output and reduced fluid retention, suggesting its efficacy in managing acute heart failure scenarios .
Mechanism of Action
The mechanism of action of Sodium DL-Lactate-d3 involves its participation in metabolic pathways where it acts as a substrate for enzymes such as lactate dehydrogenase. The deuterium labeling allows for the tracking of its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy. The compound is metabolized similarly to unlabeled lactic acid, but the presence of deuterium provides a distinct signal that can be detected and analyzed.
Comparison with Similar Compounds
Chemical Structure and Isotopic Labeling
Key Insight: The deuterated form (d3) is chemically identical to non-deuterated sodium lactate but has distinct mass spectral and NMR signatures, making it indispensable for tracer studies .
Purity and Concentration
Key Insight: The deuterated compound meets stringent purity standards for analytical applications, while non-deuterated forms prioritize regulatory compliance (e.g., USP) for pharmaceutical and industrial use .
Physical and Chemical Properties
Key Insight: Both deuterated and non-deuterated forms exhibit high water solubility, but storage conditions vary based on stability requirements .
Biological Activity
Sodium DL-lactate-d3 is a sodium salt of racemic lactic acid, commonly used in various biological and clinical applications. This compound is particularly noted for its buffering capacity, metabolic effects, and antimicrobial properties. This article delves into the biological activity of Sodium DL-lactate-d3, supported by relevant research findings, case studies, and data tables.
Sodium DL-lactate-d3 is characterized by its molecular formula and is often utilized as an electrolyte replenisher and metabolic substrate. The "d3" designation indicates the presence of deuterium isotopes, which can be useful in metabolic studies due to their unique labeling properties.
Biological Functions
-
Buffering Capacity :
Sodium DL-lactate is known for its ability to increase the buffering capacity of body fluids. A study comparing sodium L-lactate and sodium racemic lactate demonstrated that both forms significantly enhanced buffering compared to non-lactated solutions during surgical procedures under general anesthesia . -
Metabolic Role :
Upon metabolism, sodium lactate is converted into bicarbonate, which helps in neutralizing excess hydrogen ions in the bloodstream, thereby raising blood pH. This property makes it beneficial for patients experiencing metabolic acidosis . -
Antimicrobial Activity :
Sodium lactate exhibits significant antimicrobial properties, particularly in food preservation. Research indicates that it inhibits the growth of various pathogens such as Listeria innocua and Clostridium botulinum by decreasing intracellular pH and disrupting membrane integrity .
Case Study 1: Buffering Effectiveness
In a clinical trial involving patients undergoing tympanoplasty, solutions containing sodium L-lactate or racemic lactate were infused. Results showed a significant increase in buffering capacity, with no notable difference between the two lactate forms in terms of bicarbonate ion concentration or base excess .
Case Study 2: Antimicrobial Efficacy
A comprehensive study on the use of sodium lactate in meat products revealed that it effectively slows microbial growth. The study established that Listeria innocua grown in sodium lactate exhibited better pH regulation capabilities compared to control cells grown without it. This adaptation may be linked to increased activity of proton ATPase, underscoring sodium lactate's role in enhancing microbial resilience against acidic environments .
Table 1: Comparison of Buffering Capacity
| Solution Type | Pre-infusion Bicarbonate (mEq/L) | Post-infusion Bicarbonate (mEq/L) |
|---|---|---|
| Non-lactated Ringer's | 22 | 24 |
| Sodium L-lactate | 22 | 30 |
| Sodium Racemic Lactate | 22 | 29 |
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Growth Rate Reduction (%) |
|---|---|---|
| Listeria innocua | 0.5% | 75% |
| Clostridium botulinum | 1% | 80% |
Q & A
Q. How can researchers verify the isotopic purity and deuterium incorporation efficiency of Sodium DL-Lactate-d3?
Isotopic purity is critical for tracer studies. Methodologically:
- Nuclear Magnetic Resonance (¹H NMR) : Compare peak suppression of proton signals at the deuterated positions (C-3 methyl group) .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion ([M-H]⁻ at m/z 115.0325) and assess deuterium enrichment (>95% purity per HPLC data) .
- Certificates of Analysis (CoA) : Cross-reference with vendor-provided CoA for lot-specific isotopic enrichment (e.g., 98 atom% D in some batches) .
Q. What storage conditions are required to maintain Sodium DL-Lactate-d3 stability in aqueous solutions?
- Temperature : Store at 0–6°C to minimize hydrolysis or isotopic exchange .
- Light Protection : Use amber vials to prevent photodegradation, as deuterated compounds may exhibit altered stability under UV exposure .
- pH Monitoring : Although pH data are unavailable for the deuterated form, non-deuterated Sodium DL-Lactate (60% w/w) is stable in water and alcohol; assume similar behavior and test periodically .
Q. How should working solutions be prepared to avoid isotopic dilution in cell culture studies?
- Gravimetric Dilution : Use precision balances to prepare stock solutions in deuterium-depleted water or isotopically matched buffers .
- Solvent Compatibility : Avoid solvents with exchangeable protons (e.g., DMSO-d₆ is preferable over H₂O for non-aqueous applications) .
Advanced Research Questions
Q. What experimental design considerations apply when using Sodium DL-Lactate-d3 in metabolic flux analysis (MFA)?
- Tracer Concentration : Optimize to balance signal detection (≥10 mM) and avoid cytotoxicity, leveraging prior non-deuterated lactate studies .
- Cell Permeability : Validate uptake kinetics using LC-MS/MS to quantify intracellular deuterated lactate pools .
- Control Experiments : Include non-deuterated lactate controls to distinguish isotopic effects on metabolic pathways .
Q. How can researchers resolve discrepancies in deuterium enrichment data across replicate experiments?
- Source Verification : Cross-check CoA for lot-to-lot variability in deuterium content .
- Analytical Calibration : Standardize MS parameters (e.g., ionization efficiency, collision energy) using internal standards like ¹³C-labeled lactate .
- Sample Handling : Ensure rapid quenching of metabolic activity (e.g., liquid N₂ freeze-clamping) to prevent post-sampling isotopic exchange .
Q. What are the applications of Sodium DL-Lactate-d3 in NMR-based structural studies of lactate dehydrogenase (LDH) complexes?
- Deuterium Labeling : Use Sodium DL-Lactate-d3 to probe active-site dynamics via ²H NMR relaxation studies, focusing on the C-3 position .
- Solvent Suppression : Dissolve in D₂O to minimize background signals and enhance sensitivity for protein-ligand interaction analysis .
Methodological Considerations for Contradictory Data
Q. How to address conflicting reports on residual solvents in Sodium DL-Lactate formulations?
- Chromatographic Analysis : Perform GC-MS headspace analysis per USP <467> guidelines, referencing non-deuterated Sodium DL-Lactate data showing compliance with Class 1–3 solvent limits .
- Vendor-Specific Variability : Confirm with manufacturers whether deuterated batches follow the same synthesis protocols (e.g., Spectrum Chemical’s cGMP standards) .
Q. What steps ensure reproducibility in isotopic tracer studies when using commercial Sodium DL-Lactate-d3?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
